4-Bromobenzyl alcohol
Overview
Description
Scientific Research Applications
Para-Bromobenzyl Alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromobenzyl alcohol involves its reaction with acetylferrocene and arylboronic acid in a three-component reaction to give ferrocenyl ketones containing biaryls . It also undergoes an oxidation reaction in the presence of polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide to yield 4-bromobenzaldehyde .
Safety and Hazards
4-Bromobenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use personal protective equipment/face protection .
Future Directions
There are ongoing studies on the properties and potential applications of 4-Bromobenzyl alcohol. For instance, a study investigated the role of alcohols as electron donors in UV light promoted ‘Metal’/‘Additive’-free oxidation of alcohols . Another study focused on the phase transition and crystal dynamics of this compound . These studies suggest that this compound continues to be a subject of interest in various fields of research.
Preparation Methods
Para-Bromobenzyl Alcohol can be synthesized through various methods. One common synthetic route involves the bromination of para-bromotoluene under photochemical catalysis, followed by the reaction with bromine . Another method includes the oxidation of para-bromobenzyl bromide using lead nitrate . Industrial production often involves the use of polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide to yield para-bromobenzaldehyde, which can then be reduced to para-bromobenzyl alcohol .
Chemical Reactions Analysis
Para-Bromobenzyl Alcohol undergoes several types of chemical reactions:
Reduction: The compound can be reduced to para-bromotoluene under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Trimethylsilylation: It undergoes efficient trimethylsilylation with 1,1,1,3,3,3-hexamethyldisilazane in the presence of catalytic amounts of aspartic acid in acetonitrile.
Comparison with Similar Compounds
Para-Bromobenzyl Alcohol can be compared with other benzyl alcohol derivatives such as:
Para-Chlorobenzyl Alcohol: Similar in structure but contains a chlorine atom instead of bromine. It has different reactivity and applications.
Para-Methylbenzyl Alcohol: Contains a methyl group instead of bromine, leading to different chemical properties and uses.
Para-Bromobenzyl Alcohol is unique due to its bromine substituent, which imparts distinct reactivity and makes it suitable for specific synthetic applications.
Properties
IUPAC Name |
(4-bromophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDBHYQWFOITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236276 | |
Record name | 4-Bromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-75-6 | |
Record name | 4-Bromobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Para-Bromobenzyl Alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Bromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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